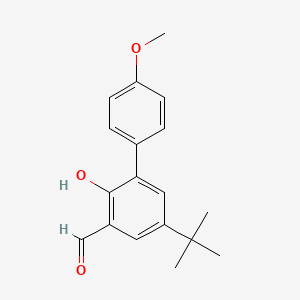

3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde” is a complex organic compound. It likely contains a methoxyphenyl group, which is a common functional group in organic chemistry, consisting of a phenyl group, where one hydrogen atom is replaced by a methoxy group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, etc., would depend on its exact molecular structure .Scientific Research Applications

Synthesis and Characterization

- Schiff Base Ligands and Complexes : The compound is used in synthesizing Schiff base ligands, which are then coordinated to cobalt salts to form complexes. These complexes exhibit significant catalytic activity in the Suzuki–Miyaura cross-coupling reaction, demonstrating the potential of 3-(4-Methoxyphenyl)-5-tert-butylsalicylaldehyde derivatives in facilitating carbon-carbon bond formation processes (Ansari, R. M., Mahesh, Lolakshi K., & Bhat, B., 2019).

- Antimicrobial and Antioxidant Scaffolds : It also serves as a precursor in the synthesis of a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. These compounds exhibit a significant degree of antimicrobial and antioxidant activities, highlighting the potential of derivatives of this compound in medicinal chemistry (Rangaswamy, J., Kumar, H. V., Harini, S. T., & Naik, N., 2017).

Molecular Structure and Interaction Analysis

- Molecular Docking and Biological Activity : The synthesis of (E)-2-((4-tert-butylbenzylimino)methyl)-4-methoxyphenol by reacting 4-tert-buthylbenzylamine with 5-methoxysalicylaldehyde and its structural investigation indicate its preference for the phenol-imine form. Molecular docking studies reveal its potential interaction with DNA, suggesting applications in drug development and biochemical research (Zeyrek, C. T., Tümer, Y., Kiraz, A., et al., 2019).

Applications in Polymerization and Catalysis

- Polymerization Catalysts : Derivatives of this compound have shown to catalyze the "living" and "immortal" polymerization of epsilon-caprolactone, demonstrating the compound's utility in the synthesis of polymers with narrow polydispersity indices. This highlights its role in the development of new polymer materials (Hsueh, Mao-Lin, Huang, Bor-Hunn, & Lin, Chu‐Chieh, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-tert-butyl-2-hydroxy-3-(4-methoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)14-9-13(11-19)17(20)16(10-14)12-5-7-15(21-4)8-6-12/h5-11,20H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAPHFUIBOODSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)

![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)

![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)

![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)